molecular formula C16H17ClN2OS2 B2365945 N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1704560-25-7

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2365945
CAS No.: 1704560-25-7
M. Wt: 352.9
InChI Key: OXEUPNQXJMJBLY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide ( 1704560-25-7) is a synthetic small molecule with a molecular formula of C16H17ClN2OS2 and a molecular weight of 352.90 g/mol . This compound belongs to a class of 1,4-thiazepane derivatives that are of significant interest in medicinal chemistry and anticancer research . The structure, featuring a seven-membered thiazepane ring core substituted with both 2-chlorophenyl and thiophen-2-yl groups, is designed for use as a key molecular building block in drug discovery programs . Scientific literature indicates that thiophene-carboxamide derivatives are investigated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4) . These compounds are studied for their antiproliferative properties and their ability to disrupt tubulin dynamics, a mechanism critical to halting cancer cell division . In vitro studies on analogous compounds have demonstrated promising activity against various cancer cell lines, suggesting its potential application in oncology research, particularly for investigating new chemotherapeutic pathways . The product is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access this compound in various pack sizes to suit their experimental needs .

Properties

IUPAC Name

N-(2-chlorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEUPNQXJMJBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Ring Closure

The thiazepane ring is constructed via nucleophilic addition of thiophen-2-ylmagnesium bromide to a cyclic sulfonyl ketimine precursor. Adapted from methods for ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate:

Procedure :

  • Precursor Synthesis : Cyclic sulfonyl ketimine (10 mmol) is dissolved in anhydrous THF under argon.
  • Grignard Addition : Thiophen-2-ylmagnesium bromide (22 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
  • Acid Quenching : The mixture is poured into 1 M HCl, extracted with CH$$2$$Cl$$2$$, and dried over Na$$2$$SO$$4$$.
  • Purification : Column chromatography (petroleum ether/EtOAc, 3:1) yields the thiazepane intermediate.

Key Parameters :

  • Yield: 68–75%.
  • Side Products: Over-addition of Grignard reagent forms bis-thiophenyl derivatives (≈12% yield).

Acid-Catalyzed Cyclization of Enaminones

A modified Povarov reaction utilizes 2-aminothiophenol and α,β-unsaturated ketones under acidic conditions:

Procedure :

  • Enaminone Preparation : (Z)-1-(Thiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (3 mmol) is reacted with 2-aminothiophenol (3 mmol) in methanol.
  • Cyclization : Concentrated HCl (4 drops) is added, and the mixture is refluxed at 160°C for 4 h.
  • Workup : Extracted with chloroform, washed with dilute HCl, and crystallized from ethanol.

Key Parameters :

  • Yield: 80–85%.
  • Selectivity: Exclusive formation of the cis-diastereomer due to steric hindrance.

Carboxamide Functionalization

EDC/DMAP-Mediated Coupling

The carboxamide group is introduced via activation of 1,4-thiazepane-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Procedure :

  • Acid Activation : 1,4-Thiazepane-4-carboxylic acid (2.34 mmol) is dissolved in CH$$2$$Cl$$2$$ with EDC (3.12 mmol) and DMAP (0.78 mmol) under argon.
  • Amine Coupling : 2-Chloroaniline (2.5 mmol) is added, and the mixture is stirred for 48 h.
  • Purification : Extracted with HCl to remove excess aniline, followed by column chromatography (DCM/EtOAc, 1:1).

Key Parameters :

  • Yield: 70–78%.
  • Purity: >95% (HPLC).

One-Pot Ring Expansion and Amidation

A tandem approach combines thiazepane formation and carboxamide coupling using phosphoryl trichloride (POCl$$_3$$):

Procedure :

  • Ring Expansion : 3,4-Dibutoxythiophene-2,5-dicarbohydrazide (10 mmol) is refluxed with POCl$$_3$$ (30 mL) for 12 h.
  • In Situ Amidation : 2-Chloroaniline (22 mmol) is added, and the mixture is stirred at 80°C for 6 h.
  • Isolation : Crystallized from trichloromethane.

Key Parameters :

  • Yield: 82–88%.
  • Scalability: Demonstrated at 100 g scale with 79% yield.

Optimization and Comparative Analysis

Reaction Efficiency

Method Yield (%) Purity (%) Scalability
Grignard + EDC Coupling 68–75 93–95 Moderate
Acid-Catalyzed Cyclization 80–85 90–92 High
One-Pot POCl$$_3$$ 82–88 88–90 Industrial

Notes :

  • The one-pot method minimizes intermediate isolation but requires stringent temperature control to avoid over-chlorination.
  • EDC coupling offers higher purity but involves multi-step purification.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32–7.28 (m, 2H, Ar–H), 7.12–7.08 (m, 1H, thiophene), 4.48 (t, J = 9.1 Hz, 1H, CH–N), 3.98–3.92 (m, 2H, CH$$2$$–S).
  • IR (KBr) : 1650 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N–H bend).

Challenges and Mitigation Strategies

Diastereomer Separation

The thiazepane ring exhibits cis/trans isomerism. Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers with >99% ee.

Thiophene Ring Oxidation

Thiophene sulfoxidation occurs under strong oxidizing conditions (e.g., KMnO$$4$$). Substituting H$$2$$O$$_2$$/AcOH at 0°C minimizes over-oxidation.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl and thiophenyl groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfur- and nitrogen-containing heterocycles, which are often explored for pharmaceutical applications due to their bioavailability and target specificity. Below is a detailed comparison with three structurally related compounds:

Structural Analogues

Compound A: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₄H₁₁ClN₄O₄S₃)

  • Key Differences: Core Structure: Benzodithiazine (fused bicyclic system) vs. 1,4-thiazepane (monocyclic). Substituents: Contains a benzylidene hydrazine group and a carboxylate ester, unlike the carboxamide and thiophene in the target compound.
  • Analytical Data :
    • NMR: δ 8.62 ppm (s, N=CH), 6.78–7.84 ppm (aromatic protons) .
    • Elemental Analysis: C 39.02%, H 2.57%, N 13.00% (calcd) vs. C 39.11%, H 2.59%, N 13.06% (observed) .

Compound B: N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide

  • Key Differences :
    • Core Structure : Carbohydrate-linked thiophene vs. thiazepane.
    • Functionality : Acetyl-protected glucose moiety enhances solubility, contrasting with the lipophilic 2-chlorophenyl group in the target compound.

Compound C : Generic 1,4-thiazepane derivatives (e.g., with substituted aryl groups)

  • Key Differences :
    • Substituent variations (e.g., absence of thiophene or chlorophenyl groups) alter electronic profiles and steric hindrance.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₆H₁₅ClN₂OS₂ (inferred) C₁₄H₁₁ClN₄O₄S₃ C₂₀H₂₅NO₉S
Ring System 1,4-Thiazepane Benzodithiazine Thiophene + glucose
Lipophilicity (ClogP) High (due to Cl, aryl) Moderate (polar groups) Low (acetylated sugar)
Synthetic Yield Not reported ~60–70% (analogous) ~50–80%

Research Findings and Challenges

  • Synthesis : The target compound’s 1,4-thiazepane ring likely requires multistep synthesis, including cyclization and carboxamide coupling, as seen in analogous protocols .
  • Stability : Thiazepanes are generally stable under physiological conditions, but the thiophene group may pose photodegradation risks.
  • Characterization : X-ray crystallography (via SHELX ) and NMR (δ 6–8 ppm for aromatic/thiophene protons) are critical for structural confirmation.

Biological Activity

N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a thiazepane ring, which incorporates both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2OS2C_{16}H_{17}ClN_{2}OS_{2}, with a molecular weight of 352.9 g/mol. The presence of the chlorophenyl and thiophene moieties contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂OS₂
Molecular Weight352.9 g/mol
CAS Number1704560-25-7

Antiproliferative Effects

Research has indicated that compounds structurally related to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, thiazepane derivatives have been shown to inhibit the activity of phospholipase C, an enzyme implicated in cancer cell proliferation and survival .

Case Study: Thiazepane Derivatives

In a study focusing on thiazepane derivatives, modifications at specific positions were found to significantly influence biological activity. Compounds with a chlorophenyl group demonstrated enhanced antiproliferative effects compared to their non-substituted counterparts .

The mechanism through which this compound exerts its biological effects appears to involve interaction with molecular targets related to cell signaling pathways. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells .

Comparative Analysis of Related Compounds

To provide further insight into the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1,3-thiazepaneThiazepane ring with chlorophenyl groupNeuroprotective effects
3-thiophenecarbonyl-1,4-thiazepaneSimilar ring structure but different substituentsExhibits anti-inflammatory activity
2-(furan-3-carbonyl)-1,4-thiazepaneFuran instead of thiopheneShows promise in anti-cancer research

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane ring via cyclization of precursors containing thiol and amine groups. For example, thiophen-2-yl groups can be introduced via nucleophilic substitution or coupling reactions. Key intermediates (e.g., methyl/ethyl esters of 1,4-thiazepane derivatives) are characterized using NMR (e.g., 1^1H and 13^13C), IR spectroscopy (to confirm functional groups like amides), and mass spectrometry (to verify molecular ions) .
  • Example : In analogous compounds, intermediates like methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate are synthesized under reflux conditions with catalysts (e.g., NaOAc) and characterized via 1^1H NMR (δ 2.03 ppm for CH3_3) and mass spec (M+^+ at m/z 348.44) .

Q. How is the stereochemistry of the 1,4-thiazepane ring confirmed in this compound?

  • Methodology : X-ray crystallography using programs like SHELXL resolves stereochemistry by analyzing bond angles and torsion angles in crystal structures. For non-crystalline samples, optical rotation or chiral HPLC can confirm enantiopurity. The (7S) configuration in related compounds is validated via crystallographic data and specific optical rotation values .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1^1H NMR : Identifies aromatic protons (δ 7.18–8.37 ppm for thiophen-2-yl and chlorophenyl groups) and amide protons (δ 9.15 ppm).
  • 13^13C NMR : Confirms carbonyl carbons (δ 161–189 ppm) and aromatic carbons (δ 121–145 ppm).
  • IR Spectroscopy : Detects C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fused sodium acetate in ethanol under reflux (30 min) achieved 85% yield in analogous syntheses. Pressure-controlled systems may enhance cyclization efficiency .
  • Data Contradiction Example : Lower yields in non-polar solvents (e.g., toluene) vs. polar aprotic solvents (DMF) suggest solvent-dependent reaction mechanisms. Contradictions in yield vs. purity require trade-off analysis via HPLC .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian software) with experimental data. Discrepancies in aromatic proton shifts may indicate conformational flexibility or solvent effects.
  • Dynamic NMR : Detect rotameric equilibria in the amide bond (e.g., slow rotation causing peak splitting) .
    • Example : In 13^13C NMR, deviations of ±3 ppm between experimental (δ 132.2 ppm for C-Cl) and DFT-predicted values may arise from crystal packing effects .

Q. How can the biological activity of this compound be systematically evaluated in non-therapeutic research contexts?

  • Methodology :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors.
  • In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or binding affinity (SPR/BLI) at concentrations ≤10 μM.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenyl vs. methoxyphenyl) to correlate structural features with activity .

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